BenchChemオンラインストアへようこそ!

(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Chiral SAR ATR kinase PI3Kα selectivity

(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2090270-33-8) is a single-enantiomer, saturated bicyclic heterocycle (C₇H₁₁N₃, MW 137.18 g/mol) belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class. The THPP core has been established as a privileged scaffold in medicinal chemistry, serving as the structural foundation for potent and selective kinase inhibitors—most notably against Ataxia telangiectasia and Rad3-related (ATR) protein kinase and MYT1 (PKMYT1)—as well as for Hepatitis B virus (HBV) core protein allosteric modulators (CpAMs).

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 2090270-33-8
Cat. No. B6304985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS2090270-33-8
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1CN2C(=CC=N2)CN1
InChIInChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3/t6-/m1/s1
InChIKeyPJJXRZRLBMRDMP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2090270-33-8): A Defined Chiral THPP Scaffold for Kinase & Antiviral Probe Procurement


(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2090270-33-8) is a single-enantiomer, saturated bicyclic heterocycle (C₇H₁₁N₃, MW 137.18 g/mol) belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class . The THPP core has been established as a privileged scaffold in medicinal chemistry, serving as the structural foundation for potent and selective kinase inhibitors—most notably against Ataxia telangiectasia and Rad3-related (ATR) protein kinase and MYT1 (PKMYT1)—as well as for Hepatitis B virus (HBV) core protein allosteric modulators (CpAMs) [1]. Critically, the (R)-configured 6-methyl substituent is not a passive structural feature; its defined absolute stereochemistry dictates the spatial orientation that governs target binding, kinase selectivity, and physicochemical properties, making enantiomeric identity a non-substitutable parameter for reproducible scientific investigation [2].

Procurement Risk Alert: Why (R)-6-Methyl-THPP Cannot Be Generically Substituted by Racemic or (S)-Enantiomer Batches in Biological Assays


Substituting (R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2090270-33-8) with its (S)-enantiomer (CAS 2165791-38-6) or a racemic mixture introduces uncontrolled variability that undermines experimental reproducibility. Published structure-activity relationship (SAR) studies on the THPP series explicitly demonstrate that the axial methyl group at the 6-position engages in stereospecific interactions with kinase hinge residues—most notably I800 in PI3Kα and analogous residues in ATR—whereby the (R)-configuration enhances selectivity while the (S)-configuration induces steric clashes that abrogate target engagement [1]. Furthermore, the degree of core saturation (Fsp³) directly impacts kinase selectivity, solubility, and hERG liability; the transition from an unsaturated hit (Fsp³ = 0.1) to the saturated THPP scaffold (Fsp³ = 0.5) was a key medicinal chemistry milestone that generic unsaturated analogs cannot replicate [2]. For any laboratory requiring batch-to-batch consistency in biochemical IC₅₀ determinations, cellular target engagement assays, or in vivo pharmacology, only the specified single enantiomer with verified chiral purity can deliver interpretable and publishable data.

Head-to-Head & Cross-Study Quantitative Evidence: (R)-6-Methyl-THPP vs. Closest Analogs and In-Class Candidates


Chiral Discrimination at the THPP Core: (R)- vs. (S)-6-Methyl Enantiomer Impact on Kinase Selectivity (ATR Series)

In the ATR inhibitor series, the (R)-configured 6-methyl compound 6 demonstrated substantially superior kinase selectivity over the related PIKK family member ATM compared to earlier-generation analogs. Compound 6 (containing the (R)-6-methyl THPP fragment) showed >14,000-fold selectivity for ATR over ATM (ATR IC₅₀ = 0.001 μM vs. ATM IC₅₀ = 14 μM), whereas the less optimized compound 5 retained only 433-fold selectivity (ATR IC₅₀ = 0.0003 μM vs. ATM IC₅₀ = 0.13 μM) despite similar ATR potency [1]. The axial (R)-methyl group was explicitly identified as a key structural determinant that increases selectivity toward PI3Kα due to specific clashes between the methyl group and residue I800 of PI3Kα, a feature that the (S)-enantiomer cannot recapitulate [2].

Chiral SAR ATR kinase PI3Kα selectivity Stereochemistry

Core Saturation (Fsp³) as a Determinant of hERG Liability and Solubility: THPP vs. Unsaturated Pyrazolo[1,5-a]pyrazine Analogs

The fully saturated THPP scaffold (Fsp³ = 0.5) directly addresses two critical developability liabilities that plagued the original unsaturated HTS hit (Fsp³ = 0.1). Compound 7, incorporating the saturated (R)-6-methyl THPP core, achieved an hERG IC₅₀ of 12.5 μM—representing a >20-fold improvement over the unsaturated starting point—while simultaneously improving kinetic solubility to 37 μM compared to the undetectable levels (BLLOQ) of earlier unsaturated analogs [1]. This double saturation strategy (saturation of both the pyrazine ring and introduction of the saturated piperidine sulfonamide) was explicitly credited with suppressing hERG channel inhibition and improving physicochemical properties [2].

Fsp³ hERG inhibition Solubility Lead optimization

MYT1 vs. WEE1 Selectivity: THPP Scaffold Outperforms Clinical Benchmark RP-6306 in Kinome-Wide Profiling

In a direct comparison of kinome-wide selectivity, the THPP-based MYT1 inhibitor compound 21 (incorporating the saturated pyrazolopyrazine core and (R)-6-methyl configuration) hit only 5 out of 80 tested kinases with >65% inhibition at 1 μM, compared to 12 kinases for the clinical-stage MYT1 inhibitor RP-6306 [1]. This represents a 58% reduction in off-target kinase hits. Furthermore, all THPP-based MYT1 analogs in this series maintained excellent selectivity over WEE1—a related kinase whose inhibition is associated with dose-limiting bone marrow suppression—a selectivity feature that is structurally encoded by the THPP ring's interaction with Tyr121 in the G-loop of MYT1 versus Phe310 in WEE1 [2].

MYT1 WEE1 selectivity Kinome profiling Cancer

Scaffold Versatility Across Therapeutic Areas: THPP Core Enables ATR, MYT1, and HBV CpAM Programs from a Single Chemical Series

The THPP scaffold is not restricted to a single target class. In independent published programs spanning over a decade, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core has been successfully employed to generate: (i) highly selective ATR inhibitors with sub-nanomolar biochemical potency and favorable in vivo rat PK (compound 7: CL 57 mL/min/kg, Vss 3.3 L/kg, t₁/₂ 0.86 h, 64% F at 2.5 mg/kg) [1]; (ii) MYT1-selective inhibitors with promising in vivo antitumor efficacy [2]; and (iii) HBV core protein allosteric modulators (CpAMs) demonstrating EC₅₀ values as low as 27 nM against HBV replication in HepAD38 cells [3]. This breadth of validated biological activity across kinase and non-kinase targets is unmatched by isolated pyrazolopyrimidine or pyrazolopyridazine scaffolds.

Scaffold versatility ATR MYT1 HBV CpAM Multi-target

Structural Biology Validation: (R)-6-Methyl THPP Co-Crystal Structures Confirm Binding Mode Unavailable to Unsaturated or (S)-Configured Analogs

The (R)-6-methyl THPP scaffold has been directly visualized in co-crystal structures with two distinct kinase targets, providing atomic-level validation of its binding mode. PDB entry 4WAF (2.39 Å resolution) shows the (R)-configured ligand N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide bound to an engineered PI3Kα construct used as an ATR surrogate [1]. PDB entry 8WJY (1.88 Å resolution) independently confirms the binding pose of a THPP-based inhibitor in the MYT1 (PKMYT1) active site [2]. These experimentally determined structures provide the rational basis for the stereochemical requirements of the (R)-6-methyl configuration and the essential role of the saturated tetrahydropyrazine ring in forming key hydrogen-bond and hydrophobic interactions with the kinase hinge region.

X-ray crystallography Co-crystal structure Binding mode Structure-based drug design

High-Confidence Procurement Scenarios: Where (R)-6-Methyl-THPP Delivers Measurable Advantage Over Generic Analogs


ATR Chemical Probe Development Requiring Defined PIKK Family Selectivity

For laboratories synthesizing ATR inhibitors based on the THPP scaffold, the (R)-6-methyl intermediate provides a selectivity-conferring chiral center that has been structurally validated to reduce ATM off-target inhibition by up to 32-fold relative to less optimized analogs [1]. The co-crystal structure (PDB 4WAF) enables rational elaboration at the N5 and C3 positions without ambiguity regarding the stereochemical integrity of the core. Procurement of the (R)-enantiomer with documented chiral purity eliminates the need for costly chiral resolution post-synthesis and ensures that SAR trends observed in the published ATR series (Table 1, ACS Med. Chem. Lett. 2015) are reproducible in-house.

MYT1-Selective Inhibitor Lead Optimization with Mandated WEE1 Sparing

Programs targeting MYT1 for CCNE1-amplified breast and gynecological cancers require exquisite selectivity over WEE1 to avoid bone marrow toxicity. The THPP core, as demonstrated by compound 21, achieves a cleaner kinome profile than the clinical benchmark RP-6306 (5 vs. 12 off-target kinases at 1 μM) [2]. Researchers initiating SAR campaigns from the (R)-6-methyl THPP fragment can directly build upon the published structure-activity relationships where modifications at R2 (cyclopropyl, propynyl) and R3 (4-piperidyl) positions have been systematically explored, with the confidence that the saturated pyrazine ring maintains the critical selectivity gatekeeper interaction with Tyr121 of MYT1.

HBV Core Protein Allosteric Modulator (CpAM) Discovery Leveraging a Multi-Target Scaffold

For virology groups developing next-generation HBV therapeutics, the THPP scaffold represents one of the few chemotypes capable of inhibiting nucleos(t)ide-resistant viral variants through an allosteric mechanism targeting the core protein [3]. The (R)-6-methyl THPP intermediate serves as a versatile starting material for constructing CpAM libraries, with published compounds in this series achieving EC₅₀ values as low as 27 nM in HepAD38 cells. The scaffold's ability to address both oncology and virology targets from a common synthetic intermediate provides procurement efficiencies for multi-program research organizations.

Academic Screening Library Construction for Kinase Selectivity Profiling

Core facilities and screening centers constructing annotated compound libraries benefit from the THPP scaffold's documented kinome-wide selectivity fingerprint. Unlike broadly promiscuous kinase inhibitor scaffolds, the (R)-6-methyl THPP core has been profiled against panels of 60–80 kinases, demonstrating that even elaborated derivatives maintain a narrow target spectrum [1][2]. Inclusion of the (R)-enantiomer in screening decks enables primary hit identification with a validated path to co-crystal structure determination (PDB 4WAF, 8WJY), accelerating hit-to-lead timelines for academic drug discovery groups.

Quote Request

Request a Quote for (R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.